molecular formula C15H10Cl2N4OS B2397568 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone CAS No. 690645-08-0

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Cat. No.: B2397568
CAS No.: 690645-08-0
M. Wt: 365.23
InChI Key: UVMADSPRZQWQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a synthetic small molecule building block belonging to the class of tetrazole-containing compounds. Its structure incorporates a 1,5-disubstituted tetrazole ring system, which is a well-established bioisostere for a carboxylic acid or a cis-amide bond; this substitution can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, lipophilicity, and oral bioavailability . The compound features a thioether linkage connecting the tetrazole ring to an ethanone backbone, a structural motif found in various compounds with reported biological activities . This compound is supplied For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly in medicinal chemistry, may find this molecule valuable. Tetrazole derivatives have demonstrated a wide spectrum of potential pharmacological properties in research, including antimicrobial and anticancer activities . The specific combination of the dichlorophenyl and phenyltetrazole groups in this molecule makes it a versatile intermediate for further chemical functionalization or for inclusion in compound libraries for high-throughput screening . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-12-7-6-10(8-13(12)17)14(22)9-23-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMADSPRZQWQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The compound's structure allows for various modifications that can enhance its bioactivity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12Cl2N4S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_4\text{S}

This compound features a dichlorophenyl group and a phenyltetrazole moiety, which are essential for its biological activity.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from tetrazoles have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of new tetrazole derivatives, it was found that certain compounds exhibited better activity than standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Tetrazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Reference
Compound AEscherichia coli20
Compound BStaphylococcus aureus25
Compound CPseudomonas aeruginosa15

Anti-inflammatory and Analgesic Effects

Tetrazole compounds have also been investigated for their anti-inflammatory properties. A study demonstrated that certain tetrazole derivatives significantly reduced inflammation in animal models, suggesting a potential for therapeutic use in inflammatory diseases .

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. For example, specific tetrazole compounds were shown to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Tetrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound DMCF-7 (Breast Cancer)10
Compound EHT-29 (Colon Cancer)8
Compound FA549 (Lung Cancer)12

Case Studies

Several case studies highlight the biological activity of related tetrazole compounds:

  • Case Study on Antimicrobial Effects : A series of synthesized tetrazole derivatives were tested against Candida albicans. The results indicated that some compounds showed potent antifungal activity with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents .
  • Case Study on Anti-inflammatory Properties : In a controlled study involving animal models with induced inflammation, specific tetrazole derivatives demonstrated a significant reduction in inflammatory markers compared to controls .
  • Case Study on Anticancer Potential : A novel series of tetrazoles was evaluated for their cytotoxic effects on various cancer cell lines. Notably, one compound exhibited an IC50 value significantly lower than standard chemotherapy drugs, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dichlorophenyl and tetrazole groups. Below is a comparative analysis with key analogues:

Compound Key Substituents Molecular Weight Key Differences Evidence Source
1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone 3,4-dichlorophenyl, phenyltetrazole ~394.3 g/mol Reference compound; optimized for lipophilicity and steric bulk.
1-Biphenyl-4-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone Biphenyl-4-yl, phenyltetrazole ~406.4 g/mol Biphenyl group increases aromaticity and π-π stacking potential.
1-(1H-Indol-3-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone Indol-3-yl, 4-methoxyphenyltetrazole ~419.4 g/mol Methoxy group enhances electron density; indole introduces hydrogen-bonding sites.
1-[3-(Benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone Imidazolidin-yl, benzenesulfonyl ~472.6 g/mol Sulfonyl and imidazolidine groups improve solubility and metabolic stability.

Key Observations :

  • Lipophilicity : The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~3.5) compared to the biphenyl analogue (logP ~3.8) due to reduced aromatic surface area .
  • Biological Activity : Compounds with bulky substituents (e.g., imidazolidin-yl in ) show enhanced metabolic stability but reduced blood-brain barrier penetration.
Pharmacological and Physicochemical Data

Limited pharmacological data are available for the target compound.

  • Tetrazole-Containing Analogues : Display moderate affinity for opioid receptors (e.g., kappa and sigma receptors) due to tetrazole’s mimicry of carboxylate groups .
  • Dichlorophenyl Derivatives: Enhanced membrane permeability compared to non-halogenated variants, as seen in antifungal agents .

Q & A

Q. How do environmental factors (light, pH) affect the compound’s stability?

  • Methodology: Conduct accelerated stability studies under varying pH (2–9), UV light, and temperatures (4–40°C). Use HPLC to quantify degradation products and identify hydrolytic/oxidative pathways .

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